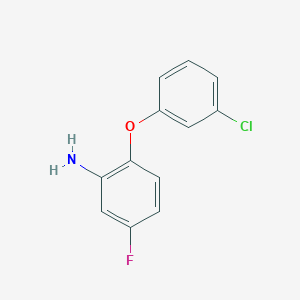

2-(3-Chlorophenoxy)-5-fluoroaniline

Description

BenchChem offers high-quality 2-(3-Chlorophenoxy)-5-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenoxy)-5-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYZNNQMXATNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Chlorophenoxy)-5-fluoroaniline CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenoxy)-5-fluoroaniline is a halogenated aromatic ether and aniline derivative. Its structure, incorporating a chlorophenoxy moiety and a fluoroaniline scaffold, suggests its potential as a versatile building block in medicinal chemistry and materials science. Halogenated aromatic compounds are of significant interest in drug discovery, as chlorine and fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The presence of both chloro and fluoro substituents in 2-(3-Chlorophenoxy)-5-fluoroaniline makes it an attractive candidate for the synthesis of novel therapeutic agents and functional materials.

This technical guide offers a comprehensive overview of the predicted properties, a plausible synthetic route, and potential applications of 2-(3-Chlorophenoxy)-5-fluoroaniline to facilitate further research and development.

Predicted Physicochemical Properties

The physicochemical properties of 2-(3-Chlorophenoxy)-5-fluoroaniline can be predicted by analyzing its constituent fragments: the 3-chlorophenoxy group and 5-fluoroaniline. Data from related compounds, such as 3-chlorophenoxypropionic acid and various isomers of chloro- and fluoroanilines, have been used to estimate these values.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₂H₉ClFNO | Based on the chemical structure. |

| Molecular Weight | 237.66 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a solid at room temperature. | Aniline and its simple derivatives are often solids or high-boiling liquids. The increased molecular weight and potential for intermolecular interactions suggest a solid state. |

| Melting Point | Estimated in the range of 40-80 °C. | Based on the melting points of similar substituted anilines and diaryl ethers. For example, 5-bromo-2-fluoroaniline has a melting point of 27°C.[3] |

| Boiling Point | Estimated to be > 300 °C at atmospheric pressure. | High boiling points are characteristic of substituted diaryl ethers and anilines due to their molecular weight and polarity. |

| Solubility | Predicted to be sparingly soluble in water. | Aromatic amines and ethers generally have low water solubility. The presence of polar amine and ether groups may confer slight solubility, but the overall hydrophobic nature of the aromatic rings will dominate. |

| Soluble in common organic solvents. | Expected to be soluble in solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), similar to related compounds like 5-bromo-2-fluoroaniline.[4] | |

| pKa | Estimated to be in the range of 2-4. | The electron-withdrawing nature of the fluorine and the phenoxy group is expected to decrease the basicity of the aniline nitrogen, resulting in a low pKa for its conjugate acid. The pKa of 5-bromo-2-fluoroaniline's conjugate acid is predicted to be around 2.13.[3] |

Proposed Synthesis: Ullmann Condensation

A plausible and well-established method for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[5][6] In this case, the reaction would involve the coupling of 3-chlorophenol with a suitable 2-halo-5-fluoroaniline.

Reaction Scheme:

Caption: Proposed synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline via Ullmann condensation.

Detailed Experimental Protocol:

-

Reactant Preparation: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.0 equivalent), 2-bromo-5-fluoroaniline (1.0-1.2 equivalents), copper(I) iodide (0.05-0.1 equivalents), a suitable ligand such as L-proline or 1,10-phenanthroline (0.1-0.2 equivalents), and a base like potassium carbonate or cesium carbonate (2.0 equivalents).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 100-150 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(3-Chlorophenoxy)-5-fluoroaniline.

Potential Applications in Drug Discovery and Research

The structural motifs within 2-(3-Chlorophenoxy)-5-fluoroaniline are present in numerous biologically active compounds, suggesting its potential utility as a scaffold or intermediate in drug discovery.

-

Kinase Inhibitors: Many kinase inhibitors feature diaryl ether or aniline-based structures. The specific substitution pattern of this molecule could be explored for the development of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

-

Antiviral and Antimicrobial Agents: Halogenated anilines and phenoxy compounds have been investigated for their antimicrobial and antiviral properties.[7] 3-Chloro-5-fluoroaniline, a related compound, is used in the synthesis of antiviral compounds targeting the influenza A H1N1 virus.[7]

-

Agrochemicals: Chlorophenoxy compounds are a well-known class of herbicides.[8][9] The unique substitution pattern of the target molecule could lead to the discovery of new agrochemicals with improved efficacy or selectivity.

-

CNS-Active Agents: The lipophilicity imparted by the halogen atoms may facilitate blood-brain barrier penetration, making this scaffold interesting for the development of drugs targeting the central nervous system.

Logical Workflow for Research and Development

The following diagram outlines a logical workflow for researchers interested in exploring the potential of 2-(3-Chlorophenoxy)-5-fluoroaniline.

Caption: Logical workflow for the research and development of 2-(3-Chlorophenoxy)-5-fluoroaniline.

This comprehensive guide provides a starting point for researchers and drug development professionals interested in the novel compound 2-(3-Chlorophenoxy)-5-fluoroaniline. The proposed synthetic route and predicted properties, along with the outlined potential applications and research workflow, should facilitate its synthesis, characterization, and evaluation in various scientific and industrial settings.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 3. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE | lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. ossila.com [ossila.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 2-(3-Chlorophenoxy)-5-fluoroaniline. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted values and experimental data for structurally related analogs to offer a comprehensive profile for research and development purposes. Standardized experimental protocols for determining key physicochemical parameters are also detailed to guide researchers in the empirical evaluation of this and similar novel chemical entities.

Introduction

2-(3-Chlorophenoxy)-5-fluoroaniline is a substituted diaryl ether aniline derivative. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. A thorough understanding of the physicochemical properties of a novel compound is fundamental for its development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and chemical handling. This guide aims to provide a foundational understanding of these properties for 2-(3-Chlorophenoxy)-5-fluoroaniline.

Physicochemical Data

| Property | 2-(3-Chlorophenoxy)-5-fluoroaniline (Predicted/Estimated) | 2-Chloro-5-fluoroaniline (Experimental/Computed)[1] | 2-Fluoroaniline (Experimental/Computed)[2] |

| Molecular Formula | C₁₂H₉ClFNO | C₆H₅ClFN | C₆H₆FN |

| Molecular Weight | 237.66 g/mol | 145.56 g/mol | 111.12 g/mol |

| Melting Point | Data not available | Data not available | -29 °C |

| Boiling Point | Data not available | Data not available | 182-183 °C |

| Water Solubility | Predicted to be low | Data not available | 17 g/L (at 20 °C) |

| logP (Octanol-Water Partition Coefficient) | Estimated to be > 3 | 2.4 (Computed) | 1.26 |

| pKa (Acid Dissociation Constant) | Estimated to be around 2-3 (for the anilinium ion) | Data not available | 3.2 (at 25 °C) |

Disclaimer: The data for 2-(3-Chlorophenoxy)-5-fluoroaniline are estimations based on its chemical structure and comparison with related analogs. Experimental verification is highly recommended.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to novel solid organic compounds like 2-(3-Chlorophenoxy)-5-fluoroaniline.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.[3][4][5][6][7]

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated, with the temperature raised rapidly to within 15-20 °C of the approximate melting point, and then at a slower rate (1-2 °C/min).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

-

Boiling Point Determination

For a high-boiling point liquid or a solid that can be melted without decomposition, the boiling point can be determined using the Thiele tube method or by gas chromatography.[8][9][10][11][12]

-

Apparatus (Thiele Tube): Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, Bunsen burner or hot plate.

-

Procedure (Thiele Tube):

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at the upper end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.

-

The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity.[13][14][15][16][17]

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added.

-

The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid has dissolved, further weighed portions are added until saturation is reached. Solubility is expressed in terms of mg/mL or mol/L.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the anilinium ion can be determined by potentiometric titration.[18][19][20][21][22]

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of the aniline derivative is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly water-soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration of the free amine.

-

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in drug design.[23][24][25][26][27]

-

Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking together for 24 hours.

-

A known amount of the compound is dissolved in the aqueous or octanol phase.

-

The two phases are mixed in a separatory funnel or vial and shaken until equilibrium is reached (e.g., for several hours).

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity.

Caption: Workflow for Synthesis and Physicochemical Profiling.

Conclusion

While direct experimental data for 2-(3-Chlorophenoxy)-5-fluoroaniline remains to be published, this guide provides a robust framework for researchers by presenting comparative data from related compounds and detailing standard experimental protocols. The provided workflow and methodologies offer a clear path for the empirical determination of its physicochemical properties, which are crucial for advancing its potential applications in drug discovery and materials science. It is strongly recommended that the predicted and estimated values presented herein are confirmed through experimental validation.

References

- 1. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. thinksrs.com [thinksrs.com]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. spectralabsci.com [spectralabsci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

- 17. quora.com [quora.com]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 26. LogP / LogD shake-flask method [protocols.io]

- 27. diposit.ub.edu [diposit.ub.edu]

2-(3-Chlorophenoxy)-5-fluoroaniline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, weight, and a proposed synthetic pathway for 2-(3-Chlorophenoxy)-5-fluoroaniline. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on general synthetic methodologies for structurally related diaryl ethers and discusses the potential biological relevance of its constituent chemical motifs.

Core Molecular Information

2-(3-Chlorophenoxy)-5-fluoroaniline is an aromatic compound containing a chlorophenoxy group linked to a fluoroaniline moiety. The precise arrangement of these functional groups dictates its chemical properties and potential biological activity.

Molecular Structure and Weight

The molecular formula for 2-(3-Chlorophenoxy)-5-fluoroaniline is determined to be C₁₂H₉ClFNO. Based on this, the molecular weight and elemental composition have been calculated.

| Property | Value |

| Molecular Formula | C₁₂H₉ClFNO |

| Molecular Weight | 237.66 g/mol |

| Elemental Composition | |

| Carbon (C) | 60.65% |

| Hydrogen (H) | 3.82% |

| Chlorine (Cl) | 14.92% |

| Fluorine (F) | 7.99% |

| Nitrogen (N) | 5.89% |

| Oxygen (O) | 6.73% |

Synthesis Methodology

Proposed Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline from 2-bromo-4-fluoroaniline and 3-chlorophenol.

Materials:

-

2-bromo-4-fluoroaniline

-

3-chlorophenol

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., N,N-dimethylglycine)

-

A base (e.g., potassium carbonate, K₂CO₃)

-

A high-boiling point solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-4-fluoroaniline (1.0 eq), 3-chlorophenol (1.1 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a sufficient volume of dry DMF or DMSO to the reaction vessel to ensure proper mixing.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove oxygen.

-

Heating: Heat the reaction mixture to a temperature between 120-160°C. The optimal temperature may need to be determined empirically.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(3-Chlorophenoxy)-5-fluoroaniline.

Modern variations of this reaction, such as the Buchwald-Hartwig amination, could also be adapted for this synthesis, potentially offering milder reaction conditions.[3]

Potential Biological Significance

While the specific biological activity of 2-(3-Chlorophenoxy)-5-fluoroaniline has not been documented, its structural components are present in molecules with known biological effects. Aniline derivatives are known to possess a wide range of biological activities.[4] Similarly, chlorophenoxy moieties are found in various herbicides and other biologically active compounds. The combination of these functional groups in a single molecule makes it a candidate for investigation in various areas of drug discovery and agrochemical research. For instance, related compounds like 3-Chloro-5-fluoroaniline are utilized in the synthesis of active pharmaceutical ingredients for antiviral and anti-inflammatory treatments.[5]

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for 2-(3-Chlorophenoxy)-5-fluoroaniline via the Ullmann condensation.

Caption: Proposed synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline.

References

An In-depth Technical Guide on the Safety and Handling of 2-(3-Chlorophenoxy)-5-fluoroaniline

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-(3-Chlorophenoxy)-5-fluoroaniline. As specific data for this compound is limited, this guide is compiled based on information from structurally similar and parent compounds, including halogenated anilines and chlorophenoxy derivatives. It is intended for use by trained professionals in research and development and should be supplemented with a substance-specific risk assessment before handling.

Introduction

2-(3-Chlorophenoxy)-5-fluoroaniline is a complex organic molecule that combines the structural features of a halogenated aniline and a chlorophenoxy group. Such compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of chlorine and fluorine atoms, along with the aniline moiety, suggests that this compound may possess significant biological activity and requires careful handling to minimize exposure and ensure laboratory safety.[3][4] This guide outlines the potential hazards, necessary precautions, and emergency procedures associated with 2-(3-Chlorophenoxy)-5-fluoroaniline.

Hazard Identification and Classification

Based on the toxicological profiles of related compounds like 2-fluoroaniline, 3-chloro-5-fluoroaniline, and other chlorophenoxy derivatives, 2-(3-Chlorophenoxy)-5-fluoroaniline is anticipated to be hazardous.[5][6][7]

Potential GHS Hazard Classification (Extrapolated):

-

Acute Toxicity: Oral (Category 3 or 4), Dermal (Category 3 or 4), Inhalation (Category 3 or 4).[6][8] Halogenated anilines are known to be toxic if swallowed, in contact with skin, or if inhaled.[8]

-

Skin Corrosion/Irritation: Category 2.[6] May cause skin irritation upon contact.

-

Serious Eye Damage/Eye Irritation: Category 2A.[6] Expected to cause serious eye irritation.

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[5][8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[6] May cause respiratory irritation.

-

Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and cancer, a concern with some aniline derivatives.[5]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[8]

Summary of Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation, headaches, drowsiness, and nausea.[5] In severe cases, it could lead to cyanosis (bluish tint to the skin) due to effects on hemoglobin.[5]

-

Skin Contact: Harmful if absorbed through the skin. Can cause skin irritation and may lead to allergic reactions.[5]

-

Eye Contact: Causes serious eye irritation.[6]

-

Ingestion: Toxic if swallowed.

Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties of 2-(3-Chlorophenoxy)-5-fluoroaniline, based on data from similar compounds.

| Property | Value |

| Molecular Formula | C₁₂H₉ClFNO |

| Appearance | Expected to be a liquid or low-melting solid |

| Odor | Mild, sweet, or amine-like odor[5] |

| Solubility in Water | Likely insoluble or sparingly soluble[5] |

| Flash Point | Likely > 61°C (based on 2-fluoroaniline)[5] |

| Density | Expected to be denser than water[5] |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wear appropriate personal protective equipment (PPE).[11]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Take measures to prevent the buildup of electrostatic charge.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12]

-

Store locked up.[6]

-

Keep away from heat, sparks, and open flames.[10]

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented when handling this compound.[13]

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[10][14] Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[10] |

| Skin Protection | Wear protective gloves (e.g., neoprene, butyl rubber, nitrile rubber) and a chemical-resistant suit to prevent skin contact.[11][15][16] Gloves must be inspected before use, and proper glove removal technique should be followed.[10] |

| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[15] A self-contained breathing apparatus (SCBA) may be necessary for emergencies or high-concentration exposures.[16] |

| Footwear | Chemical-resistant boots should be worn, with pant legs outside the boots to prevent chemicals from entering.[11][13] |

| General Hygiene | An emergency eyewash station and safety shower should be readily accessible in the immediate work area.[5] Contaminated clothing should be removed immediately and washed before reuse.[11][16] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation. Avoid breathing vapors and contact with the substance.[10] Wear appropriate PPE, including respiratory protection.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains, sewage systems, or water bodies.[5]

-

Methods for Containment and Cleaning Up: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal. For solid spills, carefully sweep up and place in a suitable, closed container for disposal.[9] Avoid generating dust.[9]

First-Aid Measures

Immediate medical attention is required in case of exposure.[9]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air.[6] If not breathing, give artificial respiration.[6][17] Consult a physician immediately.[10][17] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15-30 minutes.[5][6] Consult a physician.[10] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][9] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] Call an ophthalmologist or physician immediately.[10] |

| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[6][10] Never give anything by mouth to an unconscious person.[10][17] Call a POISON CENTER or doctor immediately.[6] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, "alcohol" foam, dry chemical, or carbon dioxide (CO₂).[6][10][12]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[9][10]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Experimental Protocols and Workflows

As specific experimental data for 2-(3-Chlorophenoxy)-5-fluoroaniline is not publicly available, this section provides a generalized workflow for assessing the acute oral toxicity of a novel chemical compound, a fundamental aspect of its safety evaluation.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aarti-industries.com [aarti-industries.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. osha.oregon.gov [osha.oregon.gov]

- 12. fishersci.com [fishersci.com]

- 13. MSU Extension | Montana State University [apps.msuextension.org]

- 14. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]

- 15. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. angenechemical.com [angenechemical.com]

Navigating the Safety Profile of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the material safety data for 2-(3-Chlorophenoxy)-5-fluoroaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this compound, this document compiles and extrapolates crucial safety and property data from structurally analogous chemicals. This guide aims to provide a robust framework for safe handling, storage, and use in a research and development setting.

Physicochemical Properties

The precise physicochemical properties of 2-(3-Chlorophenoxy)-5-fluoroaniline have not been extensively documented. However, by examining related compounds such as 3-chloro-5-fluoroaniline and other halogenated phenoxy anilines, we can infer a likely profile. These estimations are critical for experimental design and safety protocol development.

| Property | Estimated Value | Source/Analogy |

| Molecular Formula | C₁₂H₉ClFNO | - |

| Molecular Weight | 237.66 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy with similar substituted anilines |

| Boiling Point | > 200 °C | Extrapolated from related aromatic compounds |

| Melting Point | Not available | - |

| Solubility | Likely soluble in organic solvents | General characteristic of similar organic compounds |

Toxicological Profile

The toxicological data for 2-(3-Chlorophenoxy)-5-fluoroaniline is not directly available. The following table summarizes the known toxicological information for a closely related compound, 3-chloro-5-fluoroaniline, to provide an indication of potential hazards.

| Hazard Category | Finding for 3-chloro-5-fluoroaniline | GHS Classification (Inferred) |

| Acute Oral Toxicity | Toxic if swallowed | Danger[1] |

| Acute Dermal Toxicity | Toxic in contact with skin | Danger[1] |

| Skin Corrosion/Irritation | Causes skin irritation | Warning[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Warning[1] |

It is reasonable to anticipate that 2-(3-Chlorophenoxy)-5-fluoroaniline may exhibit a similar toxicological profile. Halogenated anilines and chlorophenoxy compounds have been associated with various adverse health effects, including skin and eye irritation, and systemic toxicity upon ingestion or absorption.

Experimental Protocols

Given the lack of specific experimental data, this section outlines standard methodologies for assessing the key toxicological endpoints for a novel chemical compound like 2-(3-Chlorophenoxy)-5-fluoroaniline.

Acute Oral Toxicity (OECD TG 423):

-

Fasted rodents are administered a single dose of the test substance by oral gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The LD50 (lethal dose for 50% of the test population) is calculated to determine the acute toxicity.

Skin Irritation/Corrosion (OECD TG 404):

-

A small amount of the test substance is applied to a shaved area of the skin of a rabbit.

-

The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

The severity of the skin reaction is scored to determine the irritant or corrosive potential.

Eye Irritation/Corrosion (OECD TG 405):

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit.

-

The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

-

The severity of the eye reaction is scored to determine the irritant or corrosive potential.

Synthesis and Potential Signaling Pathways

The synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline can be conceptually approached through established organic chemistry reactions. A plausible synthetic route is the Ullmann condensation or the Buchwald-Hartwig amination, which are common methods for forming carbon-nitrogen and carbon-oxygen bonds.

The biological activity and signaling pathways of 2-(3-Chlorophenoxy)-5-fluoroaniline are not characterized. However, based on its structural similarity to other bioactive molecules, it could potentially interact with various cellular targets. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

Handling and Safety Precautions

Given the potential for toxicity, strict adherence to safety protocols is mandatory when handling 2-(3-Chlorophenoxy)-5-fluoroaniline.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles at all times.

-

Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Spill Response: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Dispose of the waste in accordance with local regulations.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Conclusion

While a specific Material Safety Data Sheet for 2-(3-Chlorophenoxy)-5-fluoroaniline is not currently available, a thorough analysis of structurally related compounds provides a solid foundation for establishing safe handling and use practices. Researchers and drug development professionals should treat this compound with a high degree of caution, assuming a toxicological profile similar to other halogenated anilines and phenoxy compounds. The experimental protocols and hypothetical pathways presented in this guide offer a starting point for further investigation and characterization of this molecule. As with any novel chemical, a culture of safety and proactive risk assessment is paramount.

References

Potential Applications of 2-(3-Chlorophenoxy)-5-fluoroaniline in Medicinal Chemistry: A Prospective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective medicinal chemistry applications of the novel scaffold, 2-(3-Chlorophenoxy)-5-fluoroaniline. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive analysis based on the well-established structure-activity relationships (SAR) of structurally analogous compounds, particularly substituted phenoxy anilines. We propose potential biological targets, including protein kinases, and explore its therapeutic potential in oncology and inflammatory diseases. This guide also outlines a plausible synthetic route for the title compound and presents detailed hypothetical mechanisms of action through signaling pathway diagrams to stimulate further experimental investigation into this promising chemical entity.

Introduction

The phenoxy aniline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound, 2-(3-Chlorophenoxy)-5-fluoroaniline, combines these features, suggesting its potential as a valuable building block for the development of novel therapeutics. While this molecule is not extensively described in current literature, analysis of its substructures and related compounds allows for a prospective evaluation of its potential applications. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic utility of this and related phenoxy aniline derivatives.

Proposed Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline

The synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline can be hypothetically achieved through a copper-catalyzed Ullmann condensation reaction, a well-established method for the formation of diaryl ethers.[1][2][3] An alternative modern approach could involve a palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] A plausible synthetic workflow for the Ullmann condensation is outlined below.

Experimental Protocol: Proposed Ullmann Condensation

-

Reaction Setup: To a dried reaction vessel, add 2-bromo-4-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

-

Solvent and Base: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) and a base, for instance, potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 120-160 °C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(3-Chlorophenoxy)-5-fluoroaniline.

Potential Medicinal Chemistry Applications

Based on the SAR of structurally related phenoxy aniline derivatives, 2-(3-Chlorophenoxy)-5-fluoroaniline holds potential in several therapeutic areas, most notably in oncology and the treatment of inflammatory diseases, primarily as a kinase inhibitor.

Anticancer Activity: Kinase Inhibition

Numerous substituted anilines and phenoxy aniline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

-

MEK (MAP Kinase Kinase): A series of 3-cyano-4-(phenoxyanilino)quinolines have demonstrated potent inhibition of MEK, a key component of the RAS/RAF/MEK/ERK signaling pathway.[7] The phenoxy aniline moiety is crucial for binding to the kinase domain.

-

p38 MAP Kinase: Aminobenzophenone derivatives, which share structural similarities with phenoxy anilines, have been reported as potent and selective inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.

-

Other Tyrosine Kinases: The broader class of aniline-based compounds has been explored as inhibitors of a wide range of tyrosine kinases, including VEGFR, PDGFR, and Src family kinases, which are pivotal in tumor angiogenesis and metastasis.[8][9]

As a putative kinase inhibitor, 2-(3-Chlorophenoxy)-5-fluoroaniline could interfere with oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates its potential role in inhibiting the MEK/ERK pathway.

Anti-inflammatory Activity

The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of this pathway is a validated strategy for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Given that aminobenzophenones, which are structurally related to phenoxy anilines, are potent p38 MAP kinase inhibitors, it is plausible that 2-(3-Chlorophenoxy)-5-fluoroaniline could exhibit anti-inflammatory properties.

By inhibiting p38 MAP kinase, 2-(3-Chlorophenoxy)-5-fluoroaniline could suppress the downstream signaling cascade that leads to the transcription and release of inflammatory mediators.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential potency of 2-(3-Chlorophenoxy)-5-fluoroaniline, the following table summarizes the reported biological activities of structurally similar compounds.

| Compound Class | Example Compound | Target | IC50/EC50 | Reference |

| Aminobenzophenones | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | p38 MAP Kinase | 10 nM | [1] |

| IL-1β release | 14 nM | [1] | ||

| TNF-α release | 6 nM | [1] | ||

| 3-Cyano-4-(phenoxyanilino)quinolines | Not specified | MEK | Low nM | [7] |

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of 2-(3-Chlorophenoxy)-5-fluoroaniline, in conjunction with the established biological activities of related phenoxy aniline derivatives, strongly suggest its potential as a promising scaffold in medicinal chemistry. The primary hypothesized applications are in the fields of oncology and inflammation, likely through the inhibition of key protein kinases such as MEK and p38 MAP kinase.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 2-(3-Chlorophenoxy)-5-fluoroaniline.

-

In Vitro Screening: Comprehensive screening against a panel of protein kinases to identify primary biological targets.

-

Cell-based Assays: Evaluation of its antiproliferative effects in cancer cell lines and its anti-inflammatory activity in relevant cellular models.

-

Lead Optimization: Should promising activity be identified, further structural modifications can be explored to optimize potency, selectivity, and pharmacokinetic properties.

This prospective guide serves as a catalyst for the investigation of 2-(3-Chlorophenoxy)-5-fluoroaniline, a molecule that warrants further exploration for its potential to yield novel therapeutic agents.

References

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

An In-depth Technical Guide to the Biological Activity of Substituted Diaryl Ethers

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether scaffold, characterized by two aryl rings linked by an oxygen atom, is a privileged structure in medicinal chemistry and agrochemical research.[1][2] Its prevalence in natural products and synthetic compounds stems from its unique physicochemical properties, including metabolic stability and the ability to penetrate cell membranes.[3] This guide provides a detailed overview of the diverse biological activities of substituted diaryl ethers, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Core Concepts and Mechanisms of Action

Substituted diaryl ethers exhibit a wide range of biological activities, including anticancer, antibacterial, antimalarial, and herbicidal effects.[2][4] The specific activity is determined by the nature and position of substituents on the aryl rings, which influence the molecule's interaction with biological targets.

Many diaryl ether derivatives have been investigated as anticancer agents.[5] One key mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. By targeting the ATP-binding site or allosteric sites of kinases, these compounds can disrupt signaling cascades involved in cell proliferation, survival, and angiogenesis.[6] Another anticancer strategy involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

// Edges "Growth_Factor" -> "Receptor" [label="Binds", fontsize=8, fontcolor="#202124"]; "Receptor" -> "RAS" [label="Activates", fontsize=8, fontcolor="#202124"]; "RAS" -> "RAF" [label="Activates", fontsize=8, fontcolor="#202124"]; "RAF" -> "MEK" [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; "MEK" -> "ERK" [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; "ERK" -> "Transcription_Factors" [label="Activates", fontsize=8, fontcolor="#202124"]; "Transcription_Factors" -> "Gene_Expression" [label="Regulates", fontsize=8, fontcolor="#202124"]; "Diaryl_Ether" -> "RAF" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits", fontsize=8, fontcolor="#202124"]; }

The antibacterial properties of diaryl ethers are well-documented.[7] A prominent example is triclosan and its analogs, which target the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[8][9] Inhibition of ENR disrupts the bacterial cell membrane integrity, leading to cell death. This mechanism is also exploited in the development of antimalarial agents, as the Plasmodium falciparum parasite relies on a similar enzyme (PfENR).[8][10]

In agriculture, diaryl ether herbicides are widely used for weed control.[11] Their primary mode of action often involves the inhibition of key plant enzymes. One major target is acetolactate synthase (ALS), which is vital for the biosynthesis of branched-chain amino acids.[12][13] Another mechanism is the inhibition of protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.[14][15]

Quantitative Biological Data

The biological efficacy of substituted diaryl ethers is quantified using various metrics. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are commonly used for enzyme inhibitors and antiproliferative agents, while the minimum inhibitory concentration (MIC) is standard for antimicrobial compounds.[16]

Table 1: Antiproliferative Activity of Steroidal Diaryl Ethers against HeLa Cell Line [17]

| Compound ID | R-Group on Phenoxy Ring | IC50 (µM) |

| 14a | H | 5-10 |

| 14d | 4-tert-Butyl | 5-10 |

| 14e | 4-Fluoro | >10 |

| 14i | Quinolinyl-3-oxy | 5-10 |

Data suggests that while many substitutions are well-tolerated, a 4-fluoro substitution is disadvantageous for activity against the HeLa cell line.[17]

Table 2: Antimalarial Activity of Substituted Triclosan Analogs [8][9]

| Compound Type | Target | Activity Metric | P. falciparum (3D7) | P. falciparum (Dd2) |

| 4'-Substituted Analogs | PfENR | IC50 (Enzyme) | Nanomolar range | Nanomolar range |

| EC50 (Culture) | 2-10 µM | 2-10 µM | ||

| 2'-Substituted Analogs | PfENR | IC50 (Enzyme) | 1-20 µM | 1-20 µM |

| EC50 (Culture) | <500 nM | <500 nM |

This data highlights how substituent positioning (2'- vs. 4'-) can dramatically impact whole-cell potency (EC50) even with similar enzyme inhibition (IC50) profiles.[8][9]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is fundamental to drug discovery. Below are detailed methodologies for key assays used to evaluate diaryl ethers.

This protocol outlines a general procedure for determining the IC50 of a diaryl ether compound against a specific protein kinase.[6][18]

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Dilute the purified kinase enzyme and its specific peptide or protein substrate to desired concentrations in the kinase buffer.[18]

-

Prepare a serial dilution of the test diaryl ether compound in DMSO, followed by a further dilution in kinase buffer.

-

Prepare an ATP solution in kinase buffer.

-

-

Assay Procedure :

-

In a 96- or 384-well plate, add the kinase enzyme, the test compound dilution, and the substrate.

-

Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding the ATP solution to all wells.[19]

-

Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Data Analysis :

-

Detect the amount of phosphorylated substrate. Common methods include:

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

-

// Nodes A [label="Reagent Preparation\n(Kinase, Substrate, ATP, Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Kinase, Substrate, and\nTest Compound to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pre-incubation\n(Allow Compound Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Initiate Reaction\n(Add ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Incubation\n(Kinase Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Terminate Reaction\n(Add Stop Solution, e.g., EDTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Signal Detection\n(Luminescence, TR-FRET, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Data Analysis\n(Calculate IC50 Value)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[16][22] The broth microdilution method is a standard procedure.[23]

-

Inoculum Preparation :

-

From a fresh agar plate, select a single colony of the target bacterial strain.

-

Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth).[24]

-

Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[23]

-

-

Assay Plate Preparation :

-

In a 96-well microtiter plate, add broth medium to all wells.[23]

-

Prepare a two-fold serial dilution of the diaryl ether compound directly in the plate, starting from the highest concentration.

-

Reserve wells for a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Inoculation and Incubation :

-

Add the prepared bacterial inoculum to all wells except the negative control.

-

Seal the plate and incubate at 37°C for 18-24 hours.[23]

-

-

Result Determination :

-

After incubation, examine the plate for visible turbidity.

-

The MIC is the lowest compound concentration in which no turbidity (i.e., no bacterial growth) is observed.[22]

-

// Nodes start [shape=ellipse, label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Serial Dilution\nof Diaryl Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="Inoculate with\nStandardized Bacteria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(e.g., 37°C, 18-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; observe [shape=diamond, label="Visible Growth\n(Turbidity)?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mic [shape=box, label="This well is > MIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_mic [shape=box, label="This well is ≤ MIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [shape=ellipse, label="Determine Lowest\nConcentration w/o Growth", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep -> inoculate -> incubate -> observe; observe -> mic [label="Yes"]; observe -> no_mic [label="No"]; mic -> end; no_mic -> end; }

Conclusion

Substituted diaryl ethers represent a versatile and enduring chemical scaffold with significant therapeutic and commercial potential. Their biological activity is highly tunable through synthetic modification, allowing for the targeted development of potent inhibitors for a wide array of biological targets. A profound understanding of their structure-activity relationships, combined with robust experimental evaluation as outlined in this guide, is essential for harnessing their full potential in the development of novel drugs and agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. The Chemical Space of Marine Antibacterials: Diphenyl Ethers, Benzophenones, Xanthones, and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 2: 2'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 11. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. In vitro kinase assay [protocols.io]

- 20. pubcompare.ai [pubcompare.ai]

- 21. caymanchem.com [caymanchem.com]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. files.core.ac.uk [files.core.ac.uk]

The Strategic Role of 2-(3-Chlorophenoxy)-5-fluoroaniline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-5-fluoroaniline, a specialized building block with significant potential in organic synthesis, particularly in the realm of pharmaceutical development. While not a widely commercialized reagent, its unique structural motif, combining a substituted phenoxy group with a fluoroaniline core, presents a valuable scaffold for the synthesis of complex molecules, most notably kinase inhibitors. This document outlines a plausible synthetic pathway for 2-(3-Chlorophenoxy)-5-fluoroaniline, provides detailed analogous experimental protocols, and explores its potential applications as a key intermediate in the generation of targeted therapeutics.

Introduction: The Phenoxy-Aniline Scaffold in Drug Discovery

The phenoxy-aniline moiety is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents extending into adjacent hydrophobic pockets to enhance potency and selectivity. The 2-(3-Chlorophenoxy)-5-fluoroaniline building block provides a pre-formed fragment that can be readily incorporated into such molecules, offering several advantages:

-

Structural Rigidity and Pre-organization: The diaryl ether linkage introduces a degree of conformational constraint, which can be beneficial for binding affinity.

-

Modulation of Physicochemical Properties: The chloro and fluoro substituents allow for fine-tuning of lipophilicity, electronic properties, and metabolic stability.

-

Versatile Synthetic Handle: The primary amine of the aniline group serves as a key reactive site for further elaboration, enabling the construction of diverse molecular architectures.

Proposed Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline

A robust and logical synthetic route to 2-(3-Chlorophenoxy)-5-fluoroaniline involves a two-step sequence commencing with an Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group to the desired aniline.

Caption: Proposed synthetic pathway for 2-(3-Chlorophenoxy)-5-fluoroaniline.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ether linkages, involving the copper-catalyzed coupling of a phenol with an aryl halide. In this proposed synthesis, 3-chlorophenol would be reacted with 2-bromo-4-fluoro-1-nitrobenzene. The nitro group on the aryl bromide serves as a strong electron-withdrawing group, which activates the halide for nucleophilic displacement, facilitating the reaction.

Step 2: Reduction of the Nitro Group

The resulting nitro-diaryl ether intermediate can then be reduced to the corresponding aniline. Several methods are effective for this transformation, including reduction with iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst. The choice of reducing agent can depend on the desired scale and functional group tolerance.

Experimental Protocols (Analogous)

Analogous Protocol for Ullmann Condensation

Reaction: Synthesis of a substituted diaryl ether via Ullmann Condensation.

Materials:

| Reagent | Molar Equiv. |

| Substituted Phenol | 1.0 |

| Substituted Aryl Bromide | 1.2 |

| Copper(I) Iodide (CuI) | 0.1 |

| Potassium Carbonate (K2CO3) | 2.0 |

| N,N-Dimethylformamide (DMF) | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), substituted aryl bromide (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the phenol.

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Expected Data (for analogous reactions):

| Parameter | Value |

| Yield | 60-85% |

| Appearance | Crystalline solid or oil |

| Spectroscopic Data | Consistent with the formation of the diaryl ether linkage, observable by 1H NMR, 13C NMR, and mass spectrometry. |

Analogous Protocol for Nitro Group Reduction

Reaction: Reduction of a nitro-diaryl ether to the corresponding aniline.

Materials:

| Reagent | Molar Equiv. |

| Nitro-diaryl ether | 1.0 |

| Iron Powder | 5.0 |

| Glacial Acetic Acid | - |

| Ethanol | - |

Procedure:

-

In a round-bottom flask, suspend the nitro-diaryl ether (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) and glacial acetic acid (catalytic amount).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.

-

Purify by column chromatography if necessary.

Expected Data (for analogous reactions):

| Parameter | Value |

| Yield | 85-95% |

| Appearance | Solid or oil |

| Spectroscopic Data | Disappearance of the nitro group signals in IR spectroscopy and the appearance of amine protons in 1H NMR. |

Role as a Building Block in Kinase Inhibitor Synthesis

The 2-(3-Chlorophenoxy)-5-fluoroaniline scaffold is particularly well-suited for the synthesis of Type I and Type II kinase inhibitors. These inhibitors target the ATP-binding pocket of kinases. The aniline nitrogen can be used to form a crucial hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition.

Caption: Role of the phenoxy-aniline scaffold in kinase inhibitors.

A common synthetic strategy involves the coupling of the aniline building block with a suitably functionalized heterocyclic core. For example, a chloro-substituted quinazoline or pyrimidine can undergo a nucleophilic aromatic substitution reaction with the aniline nitrogen of 2-(3-Chlorophenoxy)-5-fluoroaniline to assemble the final kinase inhibitor. The 3-chlorophenoxy group can then occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity and selectivity of the molecule. The fluorine atom on the aniline ring can enhance binding through favorable interactions and improve metabolic stability.

Conclusion

While 2-(3-Chlorophenoxy)-5-fluoroaniline is not a readily available building block, its synthesis is achievable through established synthetic methodologies. Its unique combination of a substituted phenoxy ring and a fluoroaniline moiety makes it a highly attractive, albeit specialized, intermediate for the synthesis of complex organic molecules. Its primary potential lies in the field of drug discovery, particularly for the development of targeted kinase inhibitors. The strategic incorporation of this building block can provide medicinal chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of novel therapeutic agents. Further exploration and characterization of this and similar building blocks are warranted to expand the toolbox of synthetic chemists in their pursuit of innovative medicines.

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)-5-fluoroaniline: A Promising Intermediate for Pharmaceutical Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-5-fluoroaniline, a halogenated aromatic amine with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. While direct literature on this specific molecule is limited, this document extrapolates from established chemical principles and data on analogous compounds to present its physicochemical properties, a proposed synthetic route, and its prospective applications in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique combination of a chloro-substituted phenoxy group and a fluorine-substituted aniline moiety in 2-(3-Chlorophenoxy)-5-fluoroaniline makes it an attractive building block for creating structurally diverse and biologically active molecules. This guide aims to provide researchers and drug development professionals with a foundational understanding of this compound and its potential utility.

Physicochemical Properties

Due to the limited availability of experimental data for 2-(3-Chlorophenoxy)-5-fluoroaniline, the following table includes predicted properties for the target compound, alongside experimental data for its key proposed precursors. This allows for a comparative understanding of their characteristics.

| Property | 2-(3-Chlorophenoxy)-5-fluoroaniline (Predicted) | 3-Chlorophenol (Experimental)[1][2][3][4][5] | 2-Bromo-5-fluoroaniline (Experimental)[6][7][8][9][10] |

| Molecular Formula | C₁₂H₉ClFNO | C₆H₅ClO | C₆H₅BrFN |

| Molecular Weight | 237.66 g/mol | 128.56 g/mol | 190.01 g/mol |

| Appearance | - | Colorless to pale yellow solid | Pale yellow to off-white solid |

| Melting Point | - | 31-36 °C | 43-47 °C |

| Boiling Point | - | 214 °C | 154 °C / 23 mmHg |

| Density | - | ~1.22 g/cm³ at 25 °C | ~1.69 g/cm³ |

| Solubility | - | Slightly soluble in water; soluble in ethanol, ether | - |

| CAS Number | Not available | 108-43-0 | 1003-99-2 |

Proposed Synthesis: A Detailed Experimental Protocol

The synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline can be effectively achieved via a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction between 3-chlorophenol and 2-bromo-5-fluoroaniline. This modern cross-coupling method is known for its high efficiency and functional group tolerance.[11][12][13]

Materials and Reagents

-

2-Bromo-5-fluoroaniline (1.0 eq)

-

3-Chlorophenol (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Setup and Procedure

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.

-

Reaction Vessel: To a dry Schlenk flask, add 2-bromo-5-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Solvent Addition: Add anhydrous toluene to the flask via a syringe. The typical concentration is around 0.1-0.2 M with respect to the limiting reagent (2-bromo-5-fluoroaniline).

-

Heating and Stirring: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(3-Chlorophenoxy)-5-fluoroaniline.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for 2-(3-Chlorophenoxy)-5-fluoroaniline.

Potential Applications in Pharmaceutical Research

The 2-(3-chlorophenoxy)-5-fluoroaniline scaffold is a valuable pharmacophore for the development of targeted therapeutics, particularly in the field of oncology. The aniline moiety can serve as a key hydrogen bond donor and acceptor, while the phenoxy group can occupy hydrophobic pockets in protein targets. The chloro and fluoro substituents can enhance binding affinity and modulate metabolic stability.

-

Kinase Inhibitors: Many clinically approved kinase inhibitors feature an aniline or anilino-quinazoline core structure.[14][15][16][17] The 2-(3-chlorophenoxy)-5-fluoroaniline intermediate can be utilized in the synthesis of novel ATP-competitive inhibitors of various kinases implicated in cancer cell proliferation and survival.

-

Other Therapeutic Areas: The structural motifs present in this intermediate are also found in compounds with other biological activities. For instance, aniline derivatives have been investigated for their anti-cancer properties in colorectal cancer models.[18][19][20][21]

Conclusion

2-(3-Chlorophenoxy)-5-fluoroaniline represents a promising, yet underexplored, intermediate for the synthesis of novel pharmaceutical compounds. This technical guide provides a foundational resource for researchers by proposing a viable synthetic route and highlighting its potential in drug discovery. Further investigation into the synthesis and application of this molecule is warranted to fully unlock its potential in the development of next-generation therapeutics.

Disclaimer: The information provided in this document, particularly concerning the physicochemical properties and the experimental protocol for 2-(3-Chlorophenoxy)-5-fluoroaniline, is based on predictions and established methodologies for analogous compounds due to the limited direct experimental data available in the public domain. Researchers should independently verify this information and exercise appropriate caution and optimization when attempting the proposed synthesis.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Chlorophenol | 108-43-0 [chemicalbook.com]

- 4. 3-Chlorophenol - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-5-fluoroaniline CAS 1003-99-2 [homesunshinepharma.com]

- 10. innospk.com [innospk.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Aniline Moiety in 2-(3-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aniline moiety in 2-(3-Chlorophenoxy)-5-fluoroaniline. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the versatile reactivity of its aniline functional group. This document details the key chemical transformations, provides representative experimental protocols, and presents quantitative data where available for analogous systems.

Introduction to the Reactivity of 2-(3-Chlorophenoxy)-5-fluoroaniline